molecular formula C24H27NO5 B13339081 (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione

(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione

Cat. No.: B13339081
M. Wt: 409.5 g/mol
InChI Key: AVTSLNYKKXLAQC-QIJUGHKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione is a complex organic compound that belongs to the class of hexahydroindolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione typically involves multiple steps, including the formation of the hexahydroindolizine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexahydroindolizine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of benzyl and dimethoxybenzyl groups through nucleophilic substitution or other suitable reactions.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, or other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or dimethoxybenzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of hexahydroindolizines are often explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroindolizine Derivatives: Compounds with similar core structures but different functional groups.

    Benzyl and Dimethoxybenzyl Compounds: Compounds containing benzyl or dimethoxybenzyl groups with different core structures.

Uniqueness

The uniqueness of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(2R,6R,8aS)-6-benzyl-2-[(3,5-dimethoxyphenyl)methoxy]-1,2,3,6,7,8a-hexahydroindolizine-5,8-dione

InChI

InChI=1S/C24H27NO5/c1-28-19-9-17(10-20(12-19)29-2)15-30-21-13-22-23(26)11-18(24(27)25(22)14-21)8-16-6-4-3-5-7-16/h3-7,9-10,12,18,21-22H,8,11,13-15H2,1-2H3/t18-,21-,22+/m1/s1

InChI Key

AVTSLNYKKXLAQC-QIJUGHKUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)CO[C@@H]2C[C@H]3C(=O)C[C@H](C(=O)N3C2)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)COC2CC3C(=O)CC(C(=O)N3C2)CC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.